molecular formula C12H17BrO2 B1373602 1-Bromo-2-(2-butoxyethoxy)benzene CAS No. 1249279-08-0

1-Bromo-2-(2-butoxyethoxy)benzene

Cat. No.: B1373602
CAS No.: 1249279-08-0
M. Wt: 273.17 g/mol
InChI Key: AHJWPYAVPCIKAJ-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-butoxyethoxy)benzene ( 1249279-08-0) is a high-purity aromatic bromoether compound with the molecular formula C12H17BrO2 and a molecular weight of 273.17 g/mol . This compound serves as a versatile synthetic intermediate and valuable building block in organic chemistry and materials science research. Its structure, featuring a benzene ring substituted with a bromine atom and a 2-butoxyethoxy side chain, offers unique reactivity . The reactive bromine site is amenable to various metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, making it useful for creating more complex organic architectures in pharmaceutical development . Furthermore, the butoxyethoxy side chain enhances solubility in non-polar matrices, which is valuable for specialty polymer modifications . In material science, this compound can function as a precursor for the synthesis of liquid crystal compounds used in display technologies and for the development of self-assembling molecular systems . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-(2-butoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO2/c1-2-3-8-14-9-10-15-12-7-5-4-6-11(12)13/h4-7H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJWPYAVPCIKAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Strategies of 1 Bromo 2 2 Butoxyethoxy Benzene

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond in 1-Bromo-2-(2-butoxyethoxy)benzene is the principal site of chemical transformation. The electron-donating nature of the adjacent ether linkage increases electron density on the aromatic ring, which influences its participation in different reaction types.

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. researchgate.net Unlike nucleophilic aliphatic substitution, the SNAr mechanism does not typically proceed via SN1 or SN2 pathways due to the high energy of the aryl cation intermediate and the steric hindrance of the ring, which prevents backside attack. researchgate.net Instead, the most common pathway is the addition-elimination mechanism. uwindsor.ca

This mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as nitro or carbonyl groups) positioned ortho or para to the leaving group. openochem.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms upon attack by the nucleophile. openochem.org

In the case of this compound, the butoxyethoxy group is electron-donating, which deactivates the ring toward traditional SNAr reactions. Therefore, displacing the bromide with common nucleophiles like amines or hydroxides via the addition-elimination mechanism would require harsh reaction conditions, such as very high temperatures. openochem.org An alternative pathway for unactivated aryl halides is the elimination-addition (benzyne) mechanism, which involves a highly reactive benzyne (B1209423) intermediate generated by the action of a very strong base like sodium amide. jk-sci.com

Palladium-catalyzed cross-coupling reactions are powerful and widely used methods for forming carbon-carbon bonds, and aryl bromides are excellent substrates for these transformations. The electron-donating butoxyethoxy group in this compound enhances the reactivity of the C-Br bond towards oxidative addition to a Pd(0) catalyst, a key initial step in many of these catalytic cycles.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or boronic ester) and an organohalide or triflate. libretexts.org This reaction is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents. youtube.com For a substrate like this compound, a Suzuki coupling would allow for the formation of a new carbon-carbon bond at the position of the bromine atom, leading to the synthesis of biaryl compounds or arylated alkenes and alkynes.

The general catalytic cycle involves three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond to form a Pd(II) complex. libretexts.org

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst. libretexts.org

The table below shows representative conditions for Suzuki-Miyaura couplings involving substituted aryl bromides.

Aryl BromideCoupling PartnerCatalyst SystemBaseSolventYield (%)
2-BromoanisolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O95
1-Bromo-2-ethoxybenzene4-Methylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O92
4-Bromo-1,2-dimethoxybenzeneNaphthalene-1-boronic acidPdCl₂(dppf)Cs₂CO₃DME88

This table presents illustrative data from literature for structurally similar compounds to demonstrate typical reaction parameters.

Chemoselectivity in cross-coupling reactions becomes critical when a molecule contains multiple potential reaction sites. The generally accepted order of reactivity for aryl electrophiles in palladium-catalyzed couplings is: C-I > C-OTf ≈ C-Br >> C-Cl. This predictable trend allows for the selective reaction at one site while leaving another intact.

For a hypothetical molecule containing both a bromine and a chlorine atom, the Suzuki-Miyaura reaction would overwhelmingly occur at the more reactive C-Br bond. This selectivity is primarily governed by the bond dissociation energies and the kinetics of the oxidative addition step. While this is the general rule, the choice of ligand can sometimes alter this reactivity order. For instance, specialized phosphine (B1218219) ligands have been developed that can promote the coupling of the less reactive aryl chlorides over aryl triflates. libretexts.org In the case of this compound, which possesses only a single reactive site for coupling, regioselectivity is not a concern, but the principles of chemoselectivity are crucial for designing complex multi-step syntheses.

Before a Suzuki coupling can be performed, the required organoboron reagent must be available. While many are commercially available, they can also be synthesized directly from aryl halides through a process known as the Miyaura-Ishiyama borylation. This reaction converts an aryl halide, such as this compound, into its corresponding boronic ester, typically a pinacol (B44631) ester (Ar-Bpin). acs.org

The catalytic cycle for borylation is similar to other cross-couplings and generally involves:

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form an Ar-Pd(II)-X intermediate. wikipedia.orgorganic-chemistry.org

Transmetalation: This is the key boryl group transfer step. The mechanism can vary, but a widely accepted pathway involves the reaction of the Ar-Pd(II)-X species with a diboron (B99234) reagent, like bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a base (e.g., KOAc). organic-chemistry.org The base facilitates the formation of a boryl-palladium species, which then undergoes reductive elimination.

Reductive Elimination: The aryl group and the boryl group couple to form the arylboronate ester product (Ar-Bpin), regenerating the Pd(0) catalyst. wikipedia.org

This reaction provides a direct route to the boronic esters needed for subsequent Suzuki-Miyaura couplings, often from the same aryl halide precursors.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.org The reaction typically proceeds with high trans selectivity. For this compound, this reaction would enable the introduction of a vinyl group onto the aromatic ring. The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination and insertion of the alkene into the aryl-palladium bond. wikipedia.orgtdl.org The final step is a β-hydride elimination, which forms the product alkene and a palladium-hydride species that is converted back to the Pd(0) catalyst by a base. wikipedia.org

Aryl BromideAlkeneCatalyst SystemBaseSolventYield (%)
BromobenzeneStyrenePd(OAc)₂Et₃NDMF90
4-Bromoanisolen-Butyl acrylatePd(OAc)₂ / P(o-tol)₃NaOAcDMA95
2-BromoanisoleEthyl acrylatePdCl₂(PPh₃)₂K₂CO₃Acetonitrile85

This table presents illustrative data from literature for structurally similar compounds to demonstrate typical reaction parameters.

Stille Reaction: The Stille reaction couples an organohalide with an organostannane (organotin) reagent, catalyzed by palladium. wikipedia.org Like the Suzuki coupling, it is highly versatile and tolerates a wide variety of functional groups. openochem.org However, a significant drawback is the high toxicity of the organotin reagents and byproducts, which can also be difficult to remove from the final product. organic-chemistry.org

The mechanism is analogous to the Suzuki coupling, involving an oxidative addition, transmetalation, and reductive elimination sequence. wikipedia.orglibretexts.org In the transmetalation step, the organic group is transferred from the tin atom to the palladium center. The reactivity of organostannanes makes the Stille reaction a powerful tool, particularly for complex molecule synthesis where other methods might fail. uwindsor.ca

Suzuki-Miyaura Cross-Coupling with Organoboron Reagents

Formation of Organometallic Intermediates (e.g., Grignard Reagents, Organolithiums)

The presence of a bromine atom on the aromatic ring of this compound allows for the formation of highly reactive organometallic intermediates, such as Grignard reagents and organolithium species. These intermediates are powerful nucleophiles and bases, making them valuable for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov

Grignard Reagent Formation:

Treatment of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), leads to the formation of the corresponding Grignard reagent, (2-(2-butoxyethoxy)phenyl)magnesium bromide. nih.govmasterorganicchemistry.com The reaction involves the oxidative insertion of magnesium into the carbon-bromine bond. To initiate the reaction, activation of the magnesium surface is often necessary, which can be achieved by methods such as mechanical stirring, sonication, or the use of activating agents like iodine or 1,2-dibromoethane (B42909). nih.gov The ether linkage of the butoxyethoxy group is generally stable under the conditions required for Grignard reagent formation.

Reaction Scheme for Grignard Reagent FormationGrignard Reagent Formation

Organolithium Formation:

Alternatively, organolithium intermediates can be generated through lithium-halogen exchange. This is typically achieved by treating this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent. researchgate.net The low temperature is crucial to prevent side reactions, such as attack on the solvent or the ether linkage. The resulting 2-(2-butoxyethoxy)phenyllithium is a highly reactive species that can be used in a variety of subsequent transformations.

Organometallic Intermediate Reagents and Conditions Key Considerations
Grignard ReagentMg, anhydrous ether (THF or Et2O), optional I2 or 1,2-dibromoethane for activationRequires strictly anhydrous conditions to prevent quenching of the reagent. masterorganicchemistry.com
Organolithiumn-BuLi, anhydrous ether (THF or Et2O), low temperature (-78 °C)Low temperature is critical for selectivity and to prevent side reactions. researchgate.netdntb.gov.ua

Transformations Involving the Ether Linkage and Alkyl Chain

The butoxyethoxy side chain of this compound can undergo several transformations, including oxidation, while the bromine atom can be selectively reduced. Intramolecular reactions involving the ether chain are also conceivable under specific conditions.

Oxidation Reactions of the Butoxyethyl Group

The ether linkage and the associated alkyl groups in the butoxyethyl chain are generally stable to mild oxidizing agents. However, under more forcing conditions, oxidation can occur. The carbon atoms alpha to the ether oxygen are the most likely sites for oxidation. For instance, studies on bis(2-butoxyethyl) ether have shown that it can promote the oxidation of alkyl aromatics, suggesting that the ether itself can be activated under oxidative conditions, likely forming radical intermediates. researchgate.netnih.govresearchgate.net

Potential oxidation of the butoxyethyl group in this compound could lead to a mixture of products, including aldehydes, carboxylic acids, or cleavage of the ether bond, depending on the oxidant and reaction conditions. For example, strong oxidizing agents could potentially cleave the ether linkage to yield 2-bromophenol (B46759) and 2-butoxyacetic acid or further oxidation products. Ruthenium-catalyzed oxidations have been shown to convert alkanes to ketones and alcohols, and similar systems could potentially functionalize the butyl or ethyl portions of the side chain. ucalgary.ca

Reduction Reactions of the Bromine Atom

The bromine atom on the aromatic ring can be selectively removed through reduction, a process known as hydrodebromination. A common and effective method for this transformation is catalytic hydrogenation. researchgate.net This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. researchgate.net This method is generally chemoselective, leaving the ether linkage and the aromatic ring intact. The reduction of aryl halides can also be achieved using other methods, such as visible light-induced electron transfer processes. rsc.org This transformation is useful for introducing a hydrogen atom at the position of the bromine, which can be desirable in multi-step syntheses.

Transformation Reagents and Conditions Product
HydrodebrominationH2, Pd/C, solvent (e.g., ethanol, ethyl acetate)1-(2-Butoxyethoxy)benzene

Intramolecular Cyclization Reactions Involving the Ether Chain

The structure of this compound, with a halogen and an ether chain in ortho positions, presents the possibility for intramolecular cyclization to form heterocyclic structures. While direct examples for this specific substrate are not prevalent, analogous reactions are well-documented. For instance, palladium-catalyzed intramolecular C-O bond formation is a common strategy for synthesizing oxygen-containing heterocycles. In such a reaction, the oxygen atom of the butoxyethoxy chain could act as an internal nucleophile, attacking the carbon atom bearing the bromine in a palladium-catalyzed process to form a fused ring system.

Another potential pathway for cyclization is through the formation of an organometallic intermediate, such as the corresponding Grignard or organolithium reagent, followed by an intramolecular nucleophilic attack by one of the ether oxygen atoms. However, the flexibility of the butoxyethoxy chain may disfavor the formation of a thermodynamically stable ring. Related intramolecular bromoalkoxylation reactions have been used to synthesize crown ethers, demonstrating the feasibility of cyclizing oligoethylene glycol chains.

Formation of Complex Molecular Architectures via Selective Functionalization

The dual reactivity of this compound makes it a valuable building block for the synthesis of more complex molecular architectures. The selective functionalization of either the aryl bromide or the ether chain allows for a stepwise and controlled construction of target molecules.

A primary strategy involves the conversion of the aryl bromide to an organometallic intermediate, as described in section 3.1.3. The resulting Grignard or organolithium reagent can then be reacted with a wide variety of electrophiles to introduce new functional groups. For example, reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively. Carboxylation with carbon dioxide produces a carboxylic acid, and reaction with nitriles can lead to ketones after hydrolysis. masterorganicchemistry.com

Alternatively, the bromine atom can participate in various palladium-catalyzed cross-coupling reactions. For instance, Suzuki coupling with boronic acids or their esters allows for the formation of a new carbon-carbon bond, leading to biaryl structures. Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond, providing access to substituted anilines. These reactions are highly versatile and tolerate a wide range of functional groups.

The ether linkage can also be a site for modification. For example, cleavage of the ether bond with strong acids like HBr or HI would unmask a phenolic hydroxyl group, yielding 2-bromophenol, which can then be used in subsequent reactions such as the synthesis of dibenzofurans. nih.govresearchgate.net

The combination of these transformations in a sequential manner allows for the synthesis of a diverse range of complex molecules. For instance, a cross-coupling reaction could be performed at the bromine position, followed by a modification of the ether chain, or vice versa. This modular approach is a cornerstone of modern organic synthesis.

Advanced Spectroscopic Characterization of 1 Bromo 2 2 Butoxyethoxy Benzene and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 1-Bromo-2-(2-butoxyethoxy)benzene would reveal distinct signals corresponding to the aromatic protons on the benzene (B151609) ring and the aliphatic protons of the butoxyethoxy side chain. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the protons.

The four protons on the substituted benzene ring would appear in the aromatic region, typically between 6.8 and 7.6 ppm. Their specific shifts and splitting patterns (multiplicity) are dictated by their position relative to the bromo and ether substituents. The protons on the butoxyethoxy chain would resonate in the upfield aliphatic region (approximately 0.9 to 4.2 ppm). The protons on the carbons directly attached to the oxygen atoms (O-CH₂) would be the most deshielded and appear at the lowest field in this region. The terminal methyl (CH₃) group of the butyl chain would be the most shielded, appearing at the highest field (lowest ppm value).

Based on data from analogous compounds like 1-Bromo-4-butoxybenzene rsc.org, the expected ¹H NMR spectral data for this compound can be predicted.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic H6.8 - 7.6Multiplet (m)-
Ar-O-CH~ 4.2Triplet (t)~ 5
O-CH ₂-CH₂-O~ 3.8Triplet (t)~ 5
O-CH ₂-(CH₂)₂-CH₃~ 3.6Triplet (t)~ 6.5
O-CH₂-CH ₂-CH₂-CH₃~ 1.7Multiplet (m)~ 7
O-(CH₂)₂-CH ₂-CH₃~ 1.4Multiplet (m)~ 7.5
O-(CH₂)₃-CH~ 0.9Triplet (t)~ 7.4

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment.

The six aromatic carbons would resonate in the downfield region (110-160 ppm). The carbon atom directly bonded to the bromine (C-Br) would be found around 112-115 ppm, while the carbon attached to the ether oxygen (C-O) would appear further downfield, around 155-158 ppm rsc.org. The aliphatic carbons of the butoxyethoxy chain would appear in the upfield region (13-71 ppm). Similar to the proton spectrum, the carbons directly attached to oxygen atoms would have the largest chemical shifts within this group.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C -Br (Aromatic)112 - 115
C -H (Aromatic)115 - 134
C -O (Aromatic)155 - 158
Ar-O-C H₂~ 70
O-C H₂-CH₂-O~ 71
O-C H₂-(CH₂)₂-CH₃~ 69
O-CH₂-C H₂-CH₂-CH₃~ 31
O-(CH₂)₂-C H₂-CH₃~ 19
O-(CH₂)₃-C H₃~ 14

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning all proton and carbon signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds youtube.comsdsu.edu. For this compound, a COSY spectrum would show correlations between adjacent protons in the butoxyethoxy chain (e.g., between the protons of the -CH₂-CH₂- groups). It would also reveal couplings between adjacent aromatic protons, helping to confirm their substitution pattern on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment shows correlations between protons and the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlations) sdsu.educolumbia.edu. This technique is invaluable for assigning carbon signals by linking them to their known proton assignments. Each CH, CH₂, and CH₃ group would produce a cross-peak, definitively linking the proton and carbon chemical shifts for that specific unit.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH) youtube.comsdsu.educolumbia.edu. This is crucial for piecing together the molecular structure. For instance, an HMBC spectrum would show a correlation between the protons on the methylene group attached to the aromatic ring (Ar-O-CH₂) and the aromatic carbon bearing the ether linkage (Ar-C-O), as well as the adjacent aromatic carbons. This confirms the connection between the side chain and the benzene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

In a mass spectrum, the peak corresponding to the intact ionized molecule is called the molecular ion (M⁺•). A key feature in the mass spectrum of this compound would be the distinctive isotopic signature of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio (50.5% and 49.5%, respectively) libretexts.orgdocbrown.info.

This isotopic distribution results in the appearance of two molecular ion peaks of almost equal intensity, separated by two mass units: the M⁺• peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br) youtube.comlibretexts.orgyoutube.com. This characteristic 1:1 doublet is a clear indicator of the presence of a single bromine atom in the molecule youtube.commiamioh.edu. Any fragment ion that retains the bromine atom will also exhibit this same isotopic pattern docbrown.infoyoutube.com.

Predicted Molecular Ion Data for this compound (C₁₂H₁₇BrO₂)

IonIsotope CompositionCalculated m/zExpected Relative Intensity
[M]⁺•C₁₂H₁₇⁷⁹BrO₂288.04~100%
[M+2]⁺•C₁₂H₁₇⁸¹BrO₂290.04~98%

Upon ionization, the energetically unstable molecular ion can break apart into smaller, more stable fragments. The analysis of these fragmentation patterns provides valuable structural clues. libretexts.org For aryl bromoethers, several characteristic fragmentation pathways are expected.

Loss of Bromine: A common fragmentation pathway for halogenated compounds is the cleavage of the carbon-halogen bond. libretexts.orgraco.cat The molecular ion could lose a bromine radical (•Br) to form a stable cation. This would result in a peak at m/z 209 (288 - 79) or 211 (290 - 81), but since the bromine is lost, the resulting fragment at m/z 209 would not have an accompanying M+2 peak.

Alpha Cleavage: Ethers are known to undergo alpha-cleavage, which involves the breaking of a bond adjacent to the oxygen atom. dummies.comlibretexts.orglibretexts.org For this compound, cleavage can occur at several points along the ether side chain. For example, cleavage of the butyl group would lead to the loss of a C₄H₉ radical, generating a prominent fragment. Aromatic ethers also characteristically cleave at the C-O bond, potentially forming a bromophenoxy radical and a butoxyethoxy cation. whitman.edu The stability of the resulting carbocation often dictates the most favorable cleavage pathway. dummies.com

Predicted Major Fragments for this compound in Mass Spectrometry

Fragmentation PathwayNeutral LossFragment StructurePredicted m/z
Loss of Bromine Radical•Br[C₁₂H₁₇O₂]⁺209
Alpha Cleavage (Loss of Butyl Radical)•C₄H₉[Br-C₆H₄-O-CH₂CH₂O-CH₂]⁺231 / 233
Cleavage of Ether Chain•CH₂CH₂O-C₄H₉[Br-C₆H₄-O-CH₂]⁺199 / 201
Cleavage at Aryl-Oxygen Bond•O-CH₂CH₂O-C₄H₉[Br-C₆H₄]⁺155 / 157

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of the elemental composition of unknown compounds. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the calculation of a precise molecular formula. For this compound, with a chemical formula of C₁₂H₁₇BrO₂, the theoretical exact mass can be calculated, against which experimental data would be compared for confirmation of its elemental composition.

The expected fragmentation pattern of this compound under mass spectrometry analysis would likely involve cleavage of the ether linkages and the loss of the bromine atom. A common fragmentation pathway for aryl ethers involves the cleavage of the C-O bond, leading to the formation of a phenoxy radical or cation. Additionally, the presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in distinctive isotopic clusters for bromine-containing fragments, aiding in their identification. In studies of polybrominated diphenyl ethers, a common fragmentation pattern observed is the sequential loss of bromine atoms. While this compound is not a polybrominated compound, the cleavage of the C-Br bond is an anticipated fragmentation pathway.

Table 1: Theoretical Exact Mass and Elemental Composition of this compound

Property Value
Molecular FormulaC₁₂H₁₇BrO₂
Theoretical Exact Mass272.0412 u
Elemental Composition
Carbon52.76%
Hydrogen6.27%
Bromine29.26%
Oxygen11.71%

Note: The theoretical exact mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O). The elemental composition by mass is calculated based on average atomic weights.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of a compound. These techniques are based on the principle that molecules absorb electromagnetic radiation at specific frequencies corresponding to their vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly useful for identifying the various functional groups present in this compound. The expected FTIR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of the aromatic ring, the ether linkages, and the alkyl chain.

The aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the benzene ring typically give rise to a series of sharp bands between 1600 and 1450 cm⁻¹. The substitution pattern on the benzene ring (ortho-disubstitution) would influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations below 900 cm⁻¹.

The aliphatic C-H stretching vibrations from the butoxyethyl group will be observed as strong absorptions in the 2960-2850 cm⁻¹ range. The most prominent feature for the ether functional groups (C-O-C) is the strong C-O stretching vibration, which for aryl alkyl ethers, typically appears as a strong, broad band in the 1275-1200 cm⁻¹ region for the aryl-O stretch and around 1150-1085 cm⁻¹ for the alkyl-O stretch. The C-Br stretching vibration is expected to produce a band in the fingerprint region, typically between 680 and 515 cm⁻¹.

Table 2: Predicted FTIR Spectral Data for this compound

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group
3100 - 3000C-H StretchAromatic
2960 - 2850C-H StretchAliphatic (CH₂, CH₃)
1600 - 1450C=C StretchAromatic Ring
1275 - 1200Asymmetric C-O-C StretchAryl Ether
1150 - 1085Symmetric C-O-C StretchAlkyl Ether
680 - 515C-Br StretchAryl Halide

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the aromatic ring and the C-C backbone of the alkyl chain.

The aromatic ring vibrations are expected to be strong in the Raman spectrum. The ring stretching modes, often observed near 1600 cm⁻¹ and 1580 cm⁻¹, are typically intense. A sharp, strong "ring breathing" vibration, characteristic of the benzene ring, is also expected around 1000 cm⁻¹. The C-H stretching vibrations, both aromatic and aliphatic, will also be present but are generally weaker in Raman than in FTIR.

Table 3: Predicted Raman Spectral Data for this compound

Wavenumber Shift Range (cm⁻¹) Vibrational Mode Functional Group
3100 - 3000C-H StretchAromatic
2960 - 2850C-H StretchAliphatic (CH₂, CH₃)
1600 - 1580Ring StretchAromatic
~1000Ring BreathingAromatic
1300 - 1100C-O-C StretchEther
680 - 515C-Br StretchAryl Halide

X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing

While a crystal structure for this compound is not publicly available, analysis of related structures can provide valuable predictions about its solid-state conformation and crystal packing. For instance, studies on other ortho-substituted bromobenzenes can offer insights into the steric and electronic effects of the substituents on the molecular geometry. The flexible butoxyethoxy side chain would likely adopt a low-energy conformation in the solid state, which could be influenced by crystal packing forces.

A key feature to anticipate in the crystal packing of this compound is the potential for halogen bonding. The bromine atom, with its electrophilic region (σ-hole), can interact with the lone pairs of the oxygen atoms in the ether linkages of neighboring molecules (C-Br···O interactions). Such interactions have been observed in the crystal structures of other brominated organic compounds and can play a significant role in directing the crystal packing arrangement. These interactions can lead to the formation of supramolecular assemblies such as chains or sheets.

Table 4: Predicted Crystallographic Parameters and Interactions for this compound

Parameter / Interaction Predicted Characteristic
Crystal SystemLikely monoclinic or orthorhombic
ConformationThe butoxyethoxy chain is expected to be in a staggered conformation. The dihedral angle between the benzene ring and the C-O-C plane will be influenced by steric hindrance from the ortho-bromo substituent.
Intermolecular InteractionsVan der Waals forces, dipole-dipole interactions, and potential C-Br···O halogen bonding.

Computational and Theoretical Investigations of 1 Bromo 2 2 Butoxyethoxy Benzene

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental characteristics of molecules. These methods can provide detailed insights into geometry, electronic structure, and spectroscopic properties. However, a dedicated search has found no specific studies that have applied these methods to 1-Bromo-2-(2-butoxyethoxy)benzene.

While DFT has been extensively used to study a wide range of substituted benzene (B151609) derivatives, providing valuable data on how different functional groups affect the aromatic system, the unique combination of a bromo substituent at the 1-position and a 2-butoxyethoxy group at the 2-position of the benzene ring has not been the subject of published computational analysis.

Geometry Optimization and Electronic Structure Analysis

No published data exists on the optimized geometry and electronic structure of this compound as determined by quantum chemical calculations. Such a study would typically determine bond lengths, bond angles, and dihedral angles to define the most stable three-dimensional conformation of the molecule. Furthermore, analysis of the electronic structure would provide information on charge distribution and the effects of the substituents on the benzene ring's electron density.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are frequently used to predict spectroscopic properties, which can aid in the interpretation of experimental data. There are currently no available theoretical predictions for the Nuclear Magnetic Resonance (NMR) chemical shifts or the infrared and Raman vibrational frequencies for this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for mapping out the intricate details of chemical reactions, including the identification of transient species and the energetic landscape of the reaction pathway.

Characterization of Transition States and Intermediates

There are no computational studies that have characterized the transition states or intermediates involved in reactions of this compound. Such research would be instrumental in understanding the mechanisms of reactions this compound might undergo, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Determination of Activation Energies and Reaction Pathways

Without the characterization of transition states and intermediates, the activation energies and preferred reaction pathways for this compound have not been computationally determined. This information is essential for predicting reaction kinetics and understanding selectivity.

Investigation of Catalyst-Substrate Interactions and Ligand Effects

Detailed computational studies on the interactions between this compound and various catalysts, or the influence of different ligands on such interactions, are not described in the available scientific literature. Research in this area would typically involve quantum chemical calculations to elucidate reaction mechanisms, transition states, and the electronic and steric effects of ligands in catalytic cycles involving this substrate.

Conformational Analysis and Potential Energy Surfaces

A thorough conformational analysis and the mapping of potential energy surfaces for this compound have not been specifically reported. Such studies are crucial for understanding the molecule's flexibility, preferred three-dimensional structures, and the energy barriers between different conformers. While methods for studying intermolecular potential energy surfaces exist, for example, in the context of benzene interacting with other small molecules, their application to this compound has not been documented.

Molecular Dynamics Simulations for Dynamic Behavior

There are no available molecular dynamics simulation studies that describe the dynamic behavior of this compound. These simulations would provide insights into the molecule's movement and interactions with its environment over time, which are important for understanding its behavior in different phases and its transport properties.

Advanced Applications and Future Research Directions

Role as a Key Intermediate in Complex Organic Synthesis

The presence of both a reactive bromine atom, amenable to a wide range of coupling reactions, and an ether linkage, which can influence solubility and conformational properties, positions 1-Bromo-2-(2-butoxyethoxy)benzene as a valuable building block for complex organic molecules.

Building Block for Novel Pharmaceutical Candidates and Scaffolds

Bromo-aromatic compounds are fundamental precursors in the synthesis of a vast array of pharmaceutical agents. The bromine atom serves as a versatile handle for introducing molecular complexity through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are instrumental in constructing the carbon-carbon and carbon-heteroatom bonds that form the core scaffolds of many modern drugs. The butoxyethoxy side chain of this compound can enhance the solubility of synthetic intermediates and final drug candidates in organic media, a crucial property for efficient synthesis and purification. Furthermore, this lipophilic chain can influence the pharmacokinetic properties of a potential drug molecule, such as its absorption, distribution, metabolism, and excretion (ADME) profile.

While specific examples of pharmaceutical candidates derived from this compound are not yet prevalent in the public domain, its structural features are analogous to intermediates used in the synthesis of various therapeutic agents, including those targeting cancer and infectious diseases. Future research is anticipated to leverage this compound in the generation of novel molecular architectures with potential biological activity.

Precursor for Agrochemical Development

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, often relies on the synthesis and screening of large libraries of organic compounds. Bromo-aromatic intermediates are frequently employed in the construction of these molecules. The this compound scaffold could be elaborated into a variety of structures with potential herbicidal or pesticidal activity. The butoxyethoxy group, in particular, could contribute to the molecule's ability to penetrate the waxy cuticles of plants or the exoskeletons of insects, enhancing its efficacy. The exploration of this compound in the synthesis of new agrochemicals represents a promising area for future investigation.

Synthetic Routes to Bioactive Molecules and Natural Product Analogues

Many biologically active molecules and natural products feature complex aromatic cores. The synthesis of these intricate structures often requires the use of functionalized aromatic building blocks. This compound can serve as a key starting material in the multi-step synthesis of such compounds. The bromine atom allows for the strategic introduction of various substituents, while the ether side chain can be modified or cleaved as needed during the synthetic sequence. The development of synthetic routes utilizing this intermediate could provide access to novel bioactive compounds and analogues of existing natural products, enabling further exploration of their structure-activity relationships.

Contributions to Materials Science and Supramolecular Chemistry

The unique combination of a reactive site and a flexible side chain in this compound also makes it an attractive candidate for applications in materials science and supramolecular chemistry, where molecular design dictates macroscopic properties.

Precursors for Organic Electronic Materials (e.g., Semiconductors, OLEDs)

The core structures of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic semiconductors, are often based on extended π-conjugated systems. Bromo-aromatic compounds are essential precursors for the synthesis of these materials through cross-coupling reactions that build up the conjugated backbone. While direct applications of this compound in this field are not yet widely reported, its structure suggests potential as a monomer or precursor for the synthesis of functional organic materials. The butoxyethoxy side chain could be utilized to tune the solubility and processing characteristics of the resulting polymers or small molecules, which is a critical factor in the fabrication of organic electronic devices.

Synthesis of Macrocyclic and Supramolecular Host Systems (e.g., Pillar[n]arenes)

Recent research in supramolecular chemistry has highlighted the use of functionalized aromatic compounds in the synthesis of macrocyclic hosts, such as pillar[n]arenes. These molecules possess a unique pillar-shaped architecture with a central cavity capable of encapsulating guest molecules, leading to applications in sensing, drug delivery, and catalysis.

While the direct use of this compound in the synthesis of pillar[n]arenes has not been explicitly detailed, the synthesis of a bromoethane-modified pillararene has been achieved through the co-cyclization of 1,4-dimethoxybenzene and 1-(2-bromoethoxy)-4-methoxybenzene. This precedent strongly suggests that this compound could similarly participate in co-cyclization reactions to produce novel, functionalized pillar[n]arenes. The butoxyethoxy group would be expected to impart distinct solubility and guest-binding properties to the resulting macrocycle.

The potential for this compound to serve as a precursor for other supramolecular architectures and host-guest systems is an exciting prospect for future research, opening doors to the creation of new functional materials with tailored recognition and assembly properties.

Research Tool for Methodological Development in Synthetic Chemistry

Aryl halides are fundamental building blocks in organic synthesis, and the development of novel catalytic systems for their functionalization is a continuous area of research. This compound serves as an excellent substrate for exploring and optimizing new catalytic methodologies due to its representative aryl bromide functionality.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds between aryl halides and organoboron compounds, is a cornerstone of modern organic synthesis. mdpi.comscielo.br The reaction of this compound with various boronic acids or esters, catalyzed by palladium complexes, can be used to evaluate the efficacy of new ligand systems or reaction conditions. mdpi.comresearchgate.netrsc.org The bulky and electron-donating nature of the butoxyethoxy group may influence the efficiency of the catalytic cycle, providing insights into ligand design for sterically hindered substrates. dicp.ac.cn

Copper-Catalyzed Cross-Coupling Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, offer a more economical and sustainable alternative to palladium-based systems for the formation of carbon-heteroatom bonds. mdpi.comrsc.org The reactivity of this compound in copper-catalyzed C-N, C-O, and C-S bond-forming reactions can be investigated to develop milder and more general coupling protocols. rsc.orgnih.govresearchgate.net The presence of the ether linkage in the substrate could potentially chelate to the copper catalyst, influencing its reactivity and selectivity. mdpi.com

Nickel-Photoredox Catalysis: Emerging techniques like dual nickel-photoredox catalysis enable the functionalization of C-H bonds with aryl halides under mild conditions. escholarship.org this compound could be employed as a coupling partner in the development of such methodologies for the synthesis of complex benzylic amines and other valuable compounds. escholarship.org

The following table summarizes various catalytic systems that could be explored for the functionalization of this compound:

Catalytic SystemReaction TypePotential Products
Palladium/LigandSuzuki-Miyaura CouplingBiaryls, functionalized aromatics
Palladium/LigandBuchwald-Hartwig AminationAryl amines
Palladium/LigandSonogashira CouplingAryl alkynes
Copper/LigandUllmann CondensationDiaryl ethers, aryl amines, aryl thioethers
Nickel/PhotocatalystC-H ArylationBenzylic amines, functionalized heterocycles

The presence of multiple reactive sites in derivatives of this compound makes it an interesting model for studying reaction selectivity. For instance, in molecules containing both the aryl bromide and other functional groups, the chemoselectivity of a given reaction can be investigated. youtube.com

Chemoselectivity: By introducing other reactive functional groups onto the aromatic ring or the side chain, the selective reaction at the C-Br bond versus other sites can be studied under different catalytic conditions. This is crucial for developing synthetic routes that avoid the need for protecting groups. youtube.com

Regioselectivity: In reactions such as directed ortho-lithiation, the butoxyethoxy group can act as a directing group, facilitating the introduction of electrophiles at the position ortho to the ether linkage. youtube.comuwindsor.cawikipedia.org The interplay between the directing effect of the ether group and the existing bromo substituent can be investigated to control the regiochemical outcome of the reaction. The steric hindrance provided by the substituent can also play a crucial role in directing metallation. core.ac.ukias.ac.in

Reaction Efficiency: The efficiency of various cross-coupling reactions can be systematically studied by varying parameters such as the catalyst, ligand, base, solvent, and temperature. The kinetics of these reactions can provide valuable mechanistic insights. For example, in polycondensation reactions, the nature of the aryl halide has been shown to affect the reaction order. rsc.orgrsc.org

Emerging Applications in Chemical Biology and Sensing (as a derivatization scaffold)

While direct applications of this compound in chemical biology and sensing are not yet established, its structure presents significant potential as a scaffold for the synthesis of novel probes and sensors. The aryl bromide functionality allows for the straightforward introduction of various reporter groups, such as fluorophores or biotin tags, through standard cross-coupling reactions.

The lipophilic butoxyethoxy side chain can be tailored to modulate the solubility and cell permeability of the resulting derivatives, which is a critical aspect in the design of biological probes. By attaching this scaffold to a recognition element (e.g., a small molecule ligand or a peptide), it is possible to create targeted probes for specific biomolecules.

Furthermore, the derivatization of this scaffold could lead to the development of novel chemosensors. For instance, the introduction of a fluorophore and a binding site for a specific analyte could result in a sensor that exhibits a change in its fluorescence properties upon binding. The benzene (B151609) core of the molecule is a common feature in biosensors designed for detecting aromatic hydrocarbons. nih.gov

Future research in this area could involve:

The synthesis of a library of derivatives of this compound functionalized with different reporter and recognition moieties.

The evaluation of the photophysical properties of fluorescent derivatives.

The assessment of the binding affinity and selectivity of these derivatives for their biological targets.

The development of novel biosensors for environmental or diagnostic applications.

Conclusion and Future Research Perspectives

Synthesis and Reactivity Challenges and Opportunities

The synthesis of aryl ethers, including 1-Bromo-2-(2-butoxyethoxy)benzene, has traditionally relied on methods like the Williamson ether synthesis and Ullmann coupling. rsc.org However, these methods often require harsh conditions and stoichiometric amounts of reagents, leading to significant waste. rsc.org A primary challenge lies in developing more efficient and selective synthetic routes.

Opportunities for advancement are present in catalyst development. For instance, palladium-catalyzed dehydrogenative arylation offers a more direct and atom-economical approach. rsc.org Copper-catalyzed methodologies, particularly for hindered ethers, also show promise, although challenges remain in synthesizing ethers with bulky alkyl groups. nih.gov The development of catalysts that can operate under milder conditions with a broader substrate scope is a key area for future research.

A significant hurdle in the synthesis of polysubstituted benzenes like this compound is achieving the desired regioselectivity. libretexts.org The directing effects of existing substituents must be carefully considered to avoid the formation of isomeric mixtures. libretexts.org Future research should focus on developing highly selective catalysts and reaction conditions to control the position of incoming functional groups.

Advancements in Characterization and Computational Tools for Comprehensive Understanding

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, coupled with mass spectrometry, are fundamental for structural elucidation. rsc.org

Computational chemistry offers powerful tools to complement experimental data. rsc.org Density Functional Theory (DFT) calculations can provide insights into molecular geometry, electronic distribution, and reaction mechanisms. nih.gov For instance, computational studies can help predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic strategies and explaining observed reactivity. Future advancements in computational algorithms and processing power will enable more accurate predictions of spectroscopic data and reaction outcomes, accelerating the research and development cycle.

Strategic Integration of Green Chemistry Principles for Sustainable Production

The chemical industry is increasingly focused on sustainable practices, and the synthesis of aryl ethers is no exception. sciforum.netnih.gov Key principles of green chemistry applicable to the production of this compound include the use of renewable feedstocks, atom-economical reactions, and the reduction of hazardous waste. nih.gov

One promising green approach is the use of dimethyl carbonate as a non-toxic methylating agent, replacing hazardous methyl halides. sciforum.net Another avenue is the development of catalytic systems that operate in environmentally benign solvents like water. rsc.org For example, copper-catalyzed hydroxylation of aryl halides in neat water has been demonstrated as a green method for producing phenol (B47542) derivatives, which can then be converted to aryl ethers. rsc.org The use of renewable energy sources, such as solar radiation, in conjunction with biodegradable catalysts, also presents an innovative and sustainable synthetic route. nih.gov

Future research will likely focus on developing integrated processes that combine several green chemistry principles, from the choice of starting materials to the final purification steps, to create truly sustainable manufacturing processes for aryl ethers.

Potential for Novel Derivatizations and Multidisciplinary Applications

The structure of this compound, featuring a reactive bromine atom and an ether linkage, makes it a versatile scaffold for further chemical modification. The bromine atom can be readily displaced through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, to introduce a wide range of substituents. rsc.org This allows for the synthesis of a diverse library of derivatives with tailored properties.

The ether linkage, while generally stable, can also be a site for chemical transformation under specific conditions. The butoxyethoxy side chain can be modified to introduce other functional groups, further expanding the chemical space accessible from this starting material.

The resulting derivatives could find applications in various fields. For example, aryl ether motifs are common in pharmaceuticals, agrochemicals, and materials science. rsc.org The specific combination of the bromoaryl group and the butoxyethoxy chain in this compound could lead to novel compounds with interesting biological activities or material properties.

Unexplored Reactivity Patterns and Target-Oriented Synthesis

While the fundamental reactivity of aryl bromides and ethers is well-established, there are still unexplored areas of chemical space for compounds like this compound. For instance, radical-based transformations offer a powerful tool for the synthesis of complex molecules. nih.gov Investigating the radical-mediated reactions of this compound could lead to the discovery of novel synthetic methodologies and the creation of unique molecular architectures.

Target-oriented synthesis, where the goal is to prepare a specific molecule with a desired function, can drive the exploration of new reactivity. nih.gov By identifying potential applications for derivatives of this compound, for example, as inhibitors of specific enzymes or as components of advanced materials, synthetic chemists can design and execute synthetic routes that push the boundaries of current chemical knowledge. This approach not only leads to valuable new compounds but also deepens our understanding of chemical reactivity.

Outlook on the Design of New Functional Molecules Based on Aryl Bromoether Scaffolds

The aryl bromoether scaffold, as exemplified by this compound, holds significant promise for the design of new functional molecules. The ability to precisely modify the structure through established and emerging synthetic methods allows for the fine-tuning of electronic, steric, and physicochemical properties.

One area of particular interest is the development of molecules with specific biological activities. Aryl urea-based scaffolds, for instance, have been investigated as multitarget inhibitors in anticancer therapies. nih.gov The aryl bromoether core could serve as a starting point for the design of new classes of therapeutic agents.

Furthermore, the incorporation of stimuli-responsive groups could lead to the development of "smart" materials. Boronic acids, for example, can be used to create materials that respond to changes in pH or the concentration of specific biomolecules. nih.gov By functionalizing the aryl bromoether scaffold with such groups, it may be possible to create novel sensors, drug delivery systems, or responsive polymers. The future of this field lies in the creative combination of synthetic chemistry, medicinal chemistry, and materials science to unlock the full potential of the aryl bromoether scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-bromo-2-(2-butoxyethoxy)benzene, and how can intermediates be characterized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, brominated aromatic intermediates (e.g., 1-bromo-2-hydroxybenzene) can undergo alkylation with 2-butoxyethyl bromide under basic conditions. Key intermediates are characterized using 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, and LC-MS/GC-MS to confirm regiochemistry and purity . Column chromatography (silica stationary phase) is commonly used for purification, with elution profiles monitored via TLC .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Structural validation requires multi-technique analysis:

  • NMR : Compare chemical shifts of aromatic protons (δ 6.8–7.5 ppm) and aliphatic ether protons (δ 3.4–4.2 ppm) to reference spectra.
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z ~272) and isotopic patterns consistent with bromine (1:1 ratio for 79Br/81Br^{79}\text{Br}/^{81}\text{Br}) .
  • Elemental Analysis : Verify C, H, Br, and O percentages within ±0.3% of theoretical values.

Q. What are the primary research applications of this compound in organic chemistry?

  • Methodological Answer : The compound serves as a versatile intermediate:

  • Pharmaceutical Synthesis : Used to introduce ether-linked side chains in drug candidates, such as kinase inhibitors or anti-inflammatory agents .
  • Material Science : Acts as a monomer for synthesizing liquid crystals or polymers with tailored solubility via Suzuki-Miyaura cross-coupling .

Advanced Research Questions

Q. How can reaction conditions be optimized for the synthesis of this compound to minimize byproducts?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the alkoxy group.
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation .
  • Temperature Control : Maintain 60–80°C to balance reaction rate and selectivity, avoiding thermal decomposition.
  • Byproduct Analysis : Monitor di-alkylation byproducts via HPLC and adjust stoichiometry (e.g., 1:1.2 molar ratio of aryl bromide to alkylating agent) .

Q. What computational tools predict feasible synthetic pathways for derivatives of this compound?

  • Methodological Answer :

  • Retrosynthetic Analysis : Use databases like REAXYS or Pistachio to identify viable precursors (e.g., substituted phenols or bromoarenes).
  • DFT Calculations : Model transition states for key steps (e.g., SNAr reactions) to predict regioselectivity and energy barriers .
  • Machine Learning : Train models on reaction yield data to optimize conditions for novel derivatives .

Q. How does the crystal packing of this compound derivatives influence their physicochemical properties?

  • Methodological Answer :

  • X-ray Crystallography : Resolve structures to analyze intermolecular interactions (e.g., halogen bonding between Br and ether oxygen atoms) .
  • Thermal Analysis : Correlate melting points (DSC) with packing efficiency; bulky butoxy groups reduce crystallinity, enhancing solubility .
  • CSD Surveys : Compare with analogs (e.g., 1-bromo-2-(phenylselenyl)benzene) to identify trends in bond angles and torsional strain .

Q. What thermodynamic parameters govern the binding affinity of this compound derivatives to biological targets?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Measure ΔH and ΔS of binding to enzymes (e.g., tau protein inhibitors) to assess entropy-driven vs. enthalpy-driven interactions .
  • Structure-Activity Relationships (SAR) : Modify the butoxyethoxy chain length and analyze changes in IC50_{50} values using enzymatic assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.